molecular formula C8H19ClN2O3S B10824332 L-Buthionine-(S,R)-sulfoximine hydrochloride

L-Buthionine-(S,R)-sulfoximine hydrochloride

Cat. No.: B10824332
M. Wt: 258.77 g/mol
InChI Key: FMWPIVFRJOQKNQ-QNURJZHJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Buthionine-(S,R)-sulfoximine hydrochloride is a chemical compound known for its role as an inhibitor of gamma-glutamylcysteine synthetase, an enzyme crucial for the synthesis of glutathione. Glutathione is a vital antioxidant in cells, protecting them from oxidative stress and maintaining redox balance. This compound has been extensively studied for its applications in scientific research, particularly in the fields of biochemistry, pharmacology, and toxicology .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Buthionine-(S,R)-sulfoximine hydrochloride can be synthesized through a multi-step chemical process. The synthesis typically involves the reaction of L-buthionine with sulfoximine under controlled conditions to form the desired product. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to ensure high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to be efficient and cost-effective, ensuring the compound meets the required standards for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

L-Buthionine-(S,R)-sulfoximine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as sulfoxides and substituted analogs.

Scientific Research Applications

L-Buthionine-(S,R)-sulfoximine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is employed in studies related to oxidative stress, redox biology, and cellular metabolism.

    Medicine: It is used in pharmacological research to study the effects of glutathione depletion and its implications in diseases such as cancer and neurodegenerative disorders.

    Industry: The compound is utilized in the development of new drugs and therapeutic agents.

Mechanism of Action

L-Buthionine-(S,R)-sulfoximine hydrochloride exerts its effects by inhibiting gamma-glutamylcysteine synthetase, the enzyme responsible for the first step in glutathione synthesis. By blocking this enzyme, the compound effectively depletes cellular glutathione levels, leading to increased oxidative stress and altered cellular functions. This mechanism is particularly useful in research studies aimed at understanding the role of glutathione in various biological processes and diseases .

Comparison with Similar Compounds

L-Buthionine-(S,R)-sulfoximine hydrochloride is unique in its specific inhibition of gamma-glutamylcysteine synthetase. Similar compounds include:

These compounds share similar mechanisms of action but may differ in their potency, selectivity, and applications.

Properties

IUPAC Name

(2S)-2-amino-4-(butylsulfonimidoyl)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3S.ClH/c1-2-3-5-14(10,13)6-4-7(9)8(11)12;/h7,10H,2-6,9H2,1H3,(H,11,12);1H/t7-,14?;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWPIVFRJOQKNQ-QNURJZHJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=N)(=O)CCC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCS(=N)(=O)CC[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.